2-(Ethanesulfinyl)-1-oxo-1lambda~5~-pyridine
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Overview
Description
2-(Ethanesulfinyl)-1-oxo-1lambda~5~-pyridine is an organic compound with the chemical formula C8H11NO2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethanesulfinyl)-1-oxo-1lambda~5~-pyridine typically involves the reaction of ethanesulfinyl chloride with pyridine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Ethanesulfinyl)-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanesulfinyl group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions
Major Products Formed
Scientific Research Applications
2-(Ethanesulfinyl)-1-oxo-1lambda~5~-pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Ethanesulfinyl)-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(Ethanesulfinyl)aniline
- 2-(Ethanesulfinyl)ethan-1-amine
- 2-(Ethanesulfinyl)ethan-1-amine hydrochloride
Uniqueness
2-(Ethanesulfinyl)-1-oxo-1lambda~5~-pyridine is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to other similar compounds.
Properties
CAS No. |
61362-50-3 |
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Molecular Formula |
C7H9NO2S |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
2-ethylsulfinyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H9NO2S/c1-2-11(10)7-5-3-4-6-8(7)9/h3-6H,2H2,1H3 |
InChI Key |
VWZODQGCLVRPPR-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)C1=CC=CC=[N+]1[O-] |
Origin of Product |
United States |
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